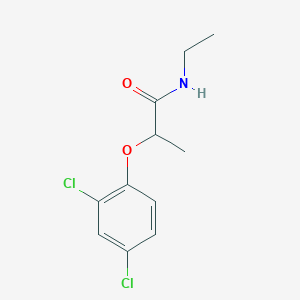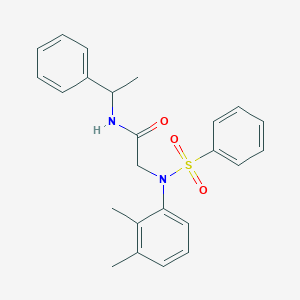
2-(2,4-dichlorophenoxy)-N-ethylpropanamide
Übersicht
Beschreibung
2,4-Dichlorophenoxyacetic acid (2,4-D) is an organic compound with the chemical formula Cl2C6H3OCH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Synthesis Analysis
The preparation of 2,4-D was reported by R. Pokorny in 1941 from 2,4-dichlorophenol and chloroacetic acid . A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines .Molecular Structure Analysis
The molecular formula of 2,4-D is C8H6Cl2O3 . The structure of the obtained compounds was reliably proven through 1H and 13C NMR spectroscopy data .Chemical Reactions Analysis
2,4-D degradation is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min) . An electrophilic attack of 2,4-dichlorophenol leads to 2-chlorophenol (m/z = 126) followed by the formation of different polyhydroxylated intermediates .Physical And Chemical Properties Analysis
2,4-D is a white to yellow powder with a melting point of 140.5 °C and a boiling point of 160 °C at 0.4 mm Hg. It is slightly soluble in water with a solubility of 900 mg/L .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-3-14-11(15)7(2)16-10-5-4-8(12)6-9(10)13/h4-7H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRPLFLYAQPVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792728 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3972305.png)
![3-{2-[1-(4-fluorophenyl)-3-isobutyl-1H-1,2,4-triazol-5-yl]ethyl}dihydrofuran-2(3H)-one](/img/structure/B3972311.png)
![4-{1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B3972317.png)

![methyl 4-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3972328.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3972330.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3972346.png)
![4-[(methylsulfonyl)amino]-N-1-naphthylbenzenesulfonamide](/img/structure/B3972352.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3972355.png)
![1-[1-(4-methylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3972360.png)

![1-[1-(4-methoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3972377.png)
![4-chloro-N-{2-[4-(methylthio)phenoxy]cyclohexyl}benzenesulfonamide](/img/structure/B3972394.png)
